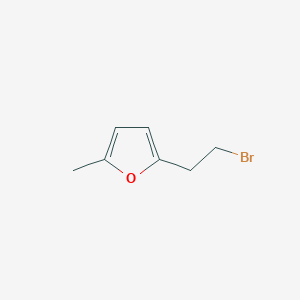
4-アミノピリミジン-2-カルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Aminopyrimidine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C5H4N4 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
科学的研究の応用
4-Aminopyrimidine-2-carbonitrile has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a building block for nucleoside analogs.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
作用機序
Target of Action
4-Aminopyrimidine-2-carbonitrile is a pyrimidine derivative . Pyrimidine derivatives have been found to exhibit anticancer activity . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It is known that pyrimidine derivatives can interact with their targets (such as protein kinases) and cause changes that inhibit the function of these targets . This interaction can lead to the inhibition of cell growth and proliferation, which is beneficial in the treatment of cancer .
Biochemical Pathways
The biochemical pathways affected by 4-Aminopyrimidine-2-carbonitrile are likely related to its inhibition of protein kinases . Protein kinases play a crucial role in cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . Therefore, the inhibition of these kinases can disrupt these processes and lead to the death of cancer cells .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability and effectiveness as a drug
Result of Action
The result of the action of 4-Aminopyrimidine-2-carbonitrile is likely the inhibition of cell growth and proliferation, leading to the death of cancer cells . This is due to its potential inhibitory effect on protein kinases, which play a crucial role in cell growth and proliferation .
Action Environment
The action, efficacy, and stability of 4-Aminopyrimidine-2-carbonitrile can be influenced by various environmental factors. These could include the pH of the environment, the presence of other substances, and the temperature . More research is needed to fully understand how these and other environmental factors affect the action of 4-Aminopyrimidine-2-carbonitrile.
生化学分析
Biochemical Properties
4-Aminopyrimidine-2-carbonitrile plays a significant role in biochemical reactions due to its ability to form hydrogen bonds and engage in dipole-dipole interactions. It interacts with several enzymes and proteins, including protein kinases and other regulatory proteins. These interactions often involve binding to the active sites of enzymes, leading to inhibition or activation of their catalytic activities. For example, 4-Aminopyrimidine-2-carbonitrile has been shown to inhibit certain protein kinases, which are crucial for regulating cell growth, differentiation, and metabolism .
Cellular Effects
The effects of 4-Aminopyrimidine-2-carbonitrile on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, 4-Aminopyrimidine-2-carbonitrile can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. This modulation can lead to changes in gene expression patterns and metabolic fluxes within the cell, ultimately impacting cell proliferation, apoptosis, and other vital cellular functions .
Molecular Mechanism
At the molecular level, 4-Aminopyrimidine-2-carbonitrile exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their functions. For instance, by inhibiting protein kinases, 4-Aminopyrimidine-2-carbonitrile can prevent the phosphorylation of target proteins, thereby disrupting signaling pathways that control cell growth and survival. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Aminopyrimidine-2-carbonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Aminopyrimidine-2-carbonitrile remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to 4-Aminopyrimidine-2-carbonitrile can result in sustained inhibition of target enzymes and prolonged alterations in cellular processes .
Dosage Effects in Animal Models
The effects of 4-Aminopyrimidine-2-carbonitrile vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological activity. Threshold effects have been observed, where a certain concentration of 4-Aminopyrimidine-2-carbonitrile is required to achieve a measurable impact on cellular functions. At very high doses, the compound may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes .
Metabolic Pathways
4-Aminopyrimidine-2-carbonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux by altering the activity of key enzymes involved in metabolic processes. For example, 4-Aminopyrimidine-2-carbonitrile may inhibit enzymes in the glycolytic pathway, leading to changes in metabolite levels and energy production within the cell. These interactions highlight the compound’s potential to modulate cellular metabolism and influence overall cellular function .
Transport and Distribution
Within cells and tissues, 4-Aminopyrimidine-2-carbonitrile is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biological effects. The distribution of 4-Aminopyrimidine-2-carbonitrile within tissues can also influence its overall activity and effectiveness in modulating cellular processes .
Subcellular Localization
The subcellular localization of 4-Aminopyrimidine-2-carbonitrile is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 4-Aminopyrimidine-2-carbonitrile may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the cytoplasm or other organelles, where it can modulate enzymatic activities and cellular metabolism .
準備方法
Synthetic Routes and Reaction Conditions: 4-Aminopyrimidine-2-carbonitrile can be synthesized through various methods. One common approach involves the reaction of 1-nitroguanidine with aromatic aldehydes and malononitrile in ethanol under reflux conditions . This one-pot, multicomponent reaction is efficient and yields the desired product with high purity.
Industrial Production Methods: Industrial production of 4-Aminopyrimidine-2-carbonitrile typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and cost-effectiveness. Catalysts such as guanidine hydrochloride or guanidine carbonate are often employed to enhance the reaction rate and selectivity .
化学反応の分析
Types of Reactions: 4-Aminopyrimidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitro derivatives of 4-Aminopyrimidine-2-carbonitrile.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives.
類似化合物との比較
- 4-Aminopyrimidine-5-carbonitrile
- 2,4-Diaminopyrimidine-5-carbonitrile
- 4-Amino-5-nitropyrimidine
Comparison: 4-Aminopyrimidine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis and medicinal chemistry .
特性
IUPAC Name |
4-aminopyrimidine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c6-3-5-8-2-1-4(7)9-5/h1-2H,(H2,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRINWLDDTZFLSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245321-46-4 |
Source


|
| Record name | 4-aminopyrimidine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














